![molecular formula C23H17N5O B4923235 4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4923235.png)
4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. PDP is a small molecule that has shown promising results in various scientific studies, especially in the area of cancer research.
Mechanism of Action
The mechanism of action of 4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine involves its ability to bind to specific proteins in cancer cells, which leads to the inhibition of various signaling pathways that are critical for cancer cell survival and growth. 4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine has been shown to bind to proteins such as Bcl-2, Mcl-1, and XIAP, which are involved in regulating apoptosis and cell survival.
Biochemical and Physiological Effects:
4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine has been found to have several biochemical and physiological effects in cancer cells. It has been shown to induce the activation of caspases, which are enzymes that play a crucial role in the process of apoptosis. 4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes 4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine a promising candidate for the development of cancer therapies. However, the use of 4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine in lab experiments is limited by its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the development of 4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine-based drug delivery systems that can target specific cancer cells. Additionally, further studies are needed to investigate the potential of 4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine in combination with other cancer therapies.
Synthesis Methods
The synthesis of 4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesizing 4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine involves the reaction of 4-bromopyridine with 4-hydroxyphenylpyridine in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-(4-pyridinyl)-5-isoxazolylmethyl-1H-pyrazole to yield 4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine.
Scientific Research Applications
4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine has shown potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
properties
IUPAC Name |
3-pyridin-4-yl-5-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O/c1-2-19(17-4-9-24-10-5-17)14-20(3-1)22-8-13-28(26-22)16-21-15-23(27-29-21)18-6-11-25-12-7-18/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOWWCBCVCHLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN(C=C2)CC3=CC(=NO3)C4=CC=NC=C4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-4-yl-5-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]-1,2-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4923153.png)
![N-({5-[(3-anilino-3-oxopropyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4923162.png)
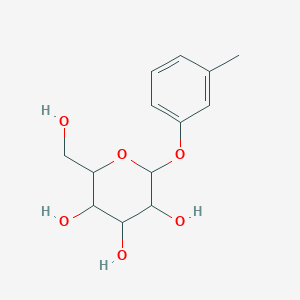
![3,5-dimethyl-4-[(4-nitrophenyl)thio]-1-(pentafluorobenzoyl)-1H-pyrazole](/img/structure/B4923174.png)

![1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4923199.png)
![2-[tert-butyl(methyl)amino]ethyl 2-furoate hydrochloride](/img/structure/B4923203.png)
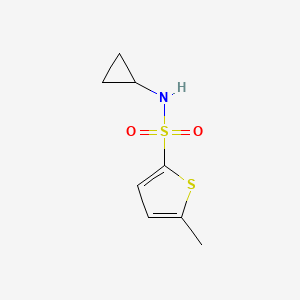
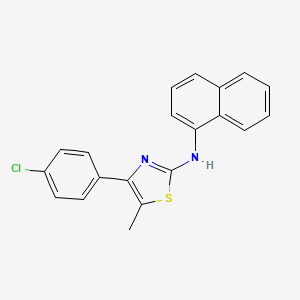
![3-{[(2,4-dimethylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4923218.png)
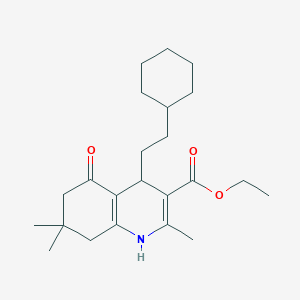
![N-methyl-6-{[2-(methylthio)ethyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B4923228.png)
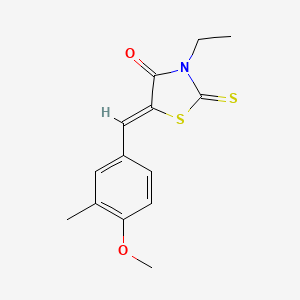
![6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4923241.png)